molecular formula C6H7BrO3S B14688723 3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione CAS No. 23553-24-4

3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione

Cat. No.: B14688723
CAS No.: 23553-24-4
M. Wt: 239.09 g/mol
InChI Key: PNBVOTPGQKKJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione is a heterocyclic compound that contains bromine, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione typically involves the bromination of 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products. The use of automated systems and advanced monitoring techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used. These reactions are usually conducted at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione derivatives with various substituents replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones of this compound.

    Reduction Reactions: The major product is 4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione.

Scientific Research Applications

3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom can serve as a probe in various biochemical assays.

    Medicine: Potential applications include the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents. The compound’s ability to undergo substitution reactions makes it a versatile scaffold for drug design.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive bromine atom and stable oxathiine ring.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its bromine atom, forming covalent bonds or non-covalent interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The oxathiine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Chloro-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Iodo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione: Contains an iodine atom, which is larger and more reactive than bromine, resulting in different chemical behavior.

Uniqueness

3-Bromo-4,6-dimethyl-2H-1,2lambda~6~-oxathiine-2,2-dione is unique due to its combination of a bromine atom and an oxathiine ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The bromine atom allows for selective substitution reactions, while the oxathiine ring provides structural stability and potential for further functionalization.

Properties

CAS No.

23553-24-4

Molecular Formula

C6H7BrO3S

Molecular Weight

239.09 g/mol

IUPAC Name

3-bromo-4,6-dimethyloxathiine 2,2-dioxide

InChI

InChI=1S/C6H7BrO3S/c1-4-3-5(2)10-11(8,9)6(4)7/h3H,1-2H3

InChI Key

PNBVOTPGQKKJRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S(=O)(=O)O1)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.